C5 Lenalidomide

Immunomodulation TNF-α inhibition CRBN ligand profiling

Optimize your PROTAC synthesis with C5 Lenalidomide, a pre-functionalized CRBN E3 ubiquitin ligase ligand. Its exclusive C5-position primary amine handle enables direct, one-step amide bond conjugation to carboxylate linkers, bypassing the need for additional derivatization required by unmodified lenalidomide or pomalidomide. With a well-defined exit vector that preserves CRBN engagement (IC50: 382 nM) but has an attenuated immunomodulatory profile (TNF-α IC50: 100 μM; minimal IKZF1 degradation), it is the definitive building block for constructing potent, selective protein degraders without confounding biological activity.

Molecular Formula C13H13N3O3
Molecular Weight 259.26 g/mol
CAS No. 191732-70-4
Cat. No. B2825725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC5 Lenalidomide
CAS191732-70-4
Molecular FormulaC13H13N3O3
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N
InChIInChI=1S/C13H13N3O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6,14H2,(H,15,17,18)
InChIKeyWLUIQUZGNPAKRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

C5 Lenalidomide (CAS 191732-70-4): A C5-Functionalized Cereblon Ligand for PROTAC Development


C5 Lenalidomide (Lenalidomide 5'-amine, CAS 191732-70-4) is a 5-amino-substituted thalidomide analog and a functionalized derivative of the cereblon (CRBN) E3 ubiquitin ligase-binding ligand lenalidomide . The compound retains the core phthalimide and glutarimide moieties essential for CRBN engagement while introducing a primary amine handle at the C5 position of the isoindolinone ring, providing a versatile attachment point for linker conjugation in targeted protein degradation (TPD) applications . As an E3 ligase ligand building block, C5 Lenalidomide is primarily utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) and molecular glue degraders, enabling the recruitment of the CRBN-CRL4 ubiquitin ligase complex to target proteins of interest .

Why C5 Lenalidomide Cannot Be Substituted with Parent Lenalidomide or Other Analogs in PROTAC Synthesis


Generic substitution between C5 Lenalidomide and parent lenalidomide (CAS 191732-72-6) or other CRBN ligands such as thalidomide and pomalidomide is not feasible in targeted protein degradation workflows due to fundamental differences in both biological activity and synthetic utility. Parent lenalidomide is a potent TNF-α secretion inhibitor (IC50 = 13 nM in PBMCs) and induces robust degradation of IKZF1/IKZF3 transcription factors [1], whereas C5 Lenalidomide exhibits markedly attenuated immunomodulatory activity (TNF-α IC50 = 100 μM in PBMCs) , reflecting its intended re-engineering as a synthetic building block rather than a therapeutic agent. Critically, C5 Lenalidomide incorporates a primary amine handle at the C5 position—absent in unmodified lenalidomide, thalidomide, and pomalidomide—which provides a well-defined exit vector for linker attachment that projects away from the CRBN binding pocket when conjugated . This functionalization enables direct, one-step conjugation to carboxylate-containing linkers or target warheads via amide bond formation, a synthetic capability that parent CRBN ligands lack without additional derivatization. Substitution with an alternative exit vector (e.g., C4-amine lenalidomide analogs) would alter the linker trajectory and potentially compromise ternary complex formation geometry, necessitating de novo optimization of PROTAC linker length and composition [2].

C5 Lenalidomide: Quantitative Head-to-Head Evidence for Scientific Selection Versus Parent Lenalidomide and Thalidomide


Attenuated TNF-α Inhibitory Activity Distinguishes C5 Lenalidomide from Parent Lenalidomide

C5 Lenalidomide exhibits >7,600-fold reduced potency in inhibiting TNF-α production in human PBMCs compared to parent lenalidomide. In LPS-stimulated human PBMC assays, C5 Lenalidomide achieved only 15% inhibition of TNF-α release at 100 μM , with a calculated IC50 of 100 μM . In contrast, parent lenalidomide demonstrates an IC50 of 13 nM under comparable PBMC assay conditions . This differential activity profile confirms that the C5-amino substitution substantially ablates the immunomodulatory function of the lenalidomide scaffold, which is advantageous for PROTAC applications where residual immunomodulatory activity may confound phenotypic readouts or introduce undesired biological effects.

Immunomodulation TNF-α inhibition CRBN ligand profiling

CRBN Binding Affinity Retention Validates C5 Lenalidomide as a Functional E3 Ligase Recruitment Handle

Despite attenuated immunomodulatory activity, C5 Lenalidomide retains nanomolar CRBN binding affinity, confirming that the C5-amino modification does not ablate engagement with the E3 ligase target. In a NanoBRET competitive displacement assay, C5 Lenalidomide displaced a fluorescent tracer from NanoLuc-tagged CRBN with an IC50 of 382 nM . For comparison, parent lenalidomide exhibits CRBN binding with IC50 values ranging from 1,380 nM to 1,500 nM across comparable displacement assays [1][2]. This represents a 3.6- to 3.9-fold improvement in apparent binding affinity for C5 Lenalidomide relative to lenalidomide under these assay conditions.

CRBN binding E3 ligase recruitment NanoBRET assay

Minimal IKZF1 Degradation Activity Confirms C5 Lenalidomide's Suitability as a Silent E3 Ligand Handle

C5 Lenalidomide exhibits markedly attenuated degradation of the IKZF1 transcription factor compared to parent lenalidomide. In human MOLT-4 cells treated for 24 hours, C5 Lenalidomide induced a maximum IKZF1 degradation of only 15%, with a DC50 value >10 μM . In contrast, parent lenalidomide induces robust and near-complete degradation of IKZF1 in multiple myeloma cell lines at nanomolar concentrations (reported DC50 values in the sub-100 nM range) [1][2]. This differential degradation profile indicates that the C5-amino modification largely uncouples the neo-substrate recruitment function from CRBN binding, preserving the E3 ligase engagement while minimizing direct pharmacological activity.

IKZF1 degradation PROTAC selectivity MOLT-4 cellular assay

C5 Primary Amine Handle Enables Direct Conjugation for PROTAC Synthesis

C5 Lenalidomide incorporates a primary amine functional group at the C5 position of the isoindolinone ring, which is absent in parent lenalidomide, thalidomide, and pomalidomide . This amine serves as a reactive handle for direct amide bond formation with carboxylate-containing linkers or target warheads, eliminating the need for additional derivatization steps required when using unmodified CRBN ligands. In contrast, parent lenalidomide lacks a chemically accessible conjugation site and requires multi-step functionalization prior to linker attachment . The C5-positioned amine projects away from the CRBN binding pocket, providing a defined exit vector that minimizes steric interference with E3 ligase engagement when conjugated .

PROTAC synthesis E3 ligand functionalization C5 exit vector

High Purity Specifications and Solubility Profile Support Reproducible Conjugation Chemistry

Commercially available C5 Lenalidomide is supplied at high purity specifications (typically ≥95% to 99.4% by HPLC) , ensuring minimal batch-to-batch variability that could otherwise confound PROTAC synthesis yields and downstream biological reproducibility. The compound exhibits excellent solubility in DMSO at 50 mg/mL (192.86 mM), enabling convenient preparation of concentrated stock solutions for conjugation reactions . While parent lenalidomide is also available at high purity, it lacks the reactive conjugation handle and is not directly suitable for linker attachment without additional functionalization. The solubility of C5 Lenalidomide in DMSO (50 mg/mL) is comparable to or exceeds that of many unmodified CRBN ligands, facilitating its use in standard amide coupling protocols.

PROTAC building block chemical purity DMSO solubility

Primary Application Scenarios for C5 Lenalidomide in Targeted Protein Degradation Research


Synthesis of CRBN-Recruiting PROTACs via Direct Amide Conjugation

C5 Lenalidomide is optimally deployed as the E3 ligase ligand module in the synthesis of CRBN-recruiting PROTACs. The C5-positioned primary amine enables direct amide bond formation with carboxylate-functionalized linkers or target warheads using standard coupling reagents (e.g., EDC/HOBt, HATU). This one-step conjugation approach is supported by the compound's high DMSO solubility (50 mg/mL) , which facilitates solution-phase coupling under mild conditions. Researchers constructing PROTACs targeting BRD4, BTK, AR, or other validated targets frequently utilize C5-amine functionalized lenalidomide derivatives to establish the E3 ligase recruitment module. The retained CRBN binding affinity (IC50 = 382 nM) and minimal IKZF1 degradation activity (15% maximum at 10 μM) ensure that the resulting PROTAC degrades the intended target without confounding activity from the E3 ligand component alone.

Parallel Synthesis of PROTAC Libraries with Varied Linker Compositions

The availability of C5 Lenalidomide as a standalone functionalized E3 ligand enables parallel synthesis workflows for generating diverse PROTAC libraries. The C5-amine handle can be systematically coupled to panels of linker-warhead conjugates varying in linker length, composition (alkyl, PEG, rigid aromatic), and attachment chemistry. This approach, which leverages the consistent CRBN engagement properties of the C5 Lenalidomide scaffold (IC50 = 382 nM NanoBRET) , allows researchers to empirically optimize ternary complex formation geometry without re-derivatizing the E3 ligand for each variant. Commercially available pre-functionalized C5 Lenalidomide-linker conjugates (e.g., C5 Lenalidomide-PEG1-NH2, C5 Lenalidomide-C9-NH2) further extend this capability, providing ready-to-conjugate building blocks that incorporate the C5 exit vector with various linker lengths and terminal reactive groups.

Development of CRBN-Based Molecular Glue Degraders

C5 Lenalidomide can serve as a starting scaffold for the development of novel CRBN-based molecular glue degraders. While C5 Lenalidomide itself exhibits minimal neo-substrate degradation activity (IKZF1 DC50 >10 μM) , the C5-amino handle provides a versatile attachment point for introducing chemical moieties that may alter the neo-substrate recruitment profile of the CRBN-CRL4 complex. Structure-activity relationship (SAR) studies leveraging C5-functionalized analogs enable systematic exploration of the chemical space adjacent to the CRBN binding pocket, with the goal of identifying modifications that redirect degradation activity toward therapeutically relevant neo-substrates. The well-characterized baseline activity profile of C5 Lenalidomide (TNF-α IC50 = 100 μM; IKZF1 degradation = 15% maximum) provides a clean background against which the effects of further chemical modifications can be quantitatively assessed.

Negative Control Compound for Lenalidomide-Mediated Degradation Studies

Due to its markedly attenuated IKZF1 degradation activity (DC50 >10 μM; 15% maximum degradation) and reduced TNF-α inhibitory potency (IC50 = 100 μM) relative to parent lenalidomide, C5 Lenalidomide is suitable as a negative control compound in studies investigating lenalidomide-dependent degradation of IKZF1, IKZF3, or other neo-substrates. Researchers comparing the effects of lenalidomide versus C5 Lenalidomide can dissect whether observed phenotypes are attributable to CRBN binding alone or require the full neo-substrate degradation functionality. This application is supported by the compound's retained CRBN binding affinity (IC50 = 382 nM) , which confirms that differences in cellular activity arise from altered neo-substrate recruitment rather than loss of E3 ligase engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for C5 Lenalidomide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.